

MOPAC installation problems on Windows/Linux

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mopac*

Cat. No.: *B1609853*

[Get Quote](#)

MOPAC Installation Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the installation of MOPAC on Windows and Linux systems. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Where can I download the latest version of MOPAC?

The latest open-source version of MOPAC is available through multiple channels. You can find graphical installers and minimal compressed-archive installers for Linux, Mac, and Windows on the official GitHub repository.^{[1][2]} MOPAC can also be installed using the conda package manager with the command: `conda install -c conda-forge mopac`.^[3]

Q2: Do I need a license to use the latest version of MOPAC?

No, recent versions of MOPAC have been re-released under the open-source Apache license, and users no longer need to obtain a license key.^[3] However, older versions like MOPAC2016 might still require a license. For some integrations, like with Chem3D, a workaround involving a dummy "password for MOPAC2016" file might be necessary even with newer open-access versions.^[4]

Q3: What are the main differences between MOPAC2016 and the newer open-source versions?

MOPAC2016 was the last of the closed-source commercial versions. The open-source versions are a direct continuation of its development and are actively maintained. All users of older versions are encouraged to upgrade to the most recent open-source release to get the latest features, bug fixes, and community support.

Troubleshooting Guides

Windows Installation Issues

Problem 1: MOPAC executable does not run or shows a permission error.

- Cause: Insufficient permissions for the MOPAC folder, preventing it from writing necessary files, including its own license file in older versions.
- Solution: Set Full Control Permissions
 - Navigate to the MOPAC installation folder (e.g., C:\Program Files\MOPAC).
 - Right-click on the folder and select "Properties".
 - Go to the "Security" tab and click "Edit".
 - Select your user account from the list.
 - In the permissions box, check "Allow" for "Full control".
 - Click "Apply" and then "OK".

Problem 2: After installing a new version, the old version of MOPAC still runs.

- Cause: The system is executing an old MOPAC executable located elsewhere on your computer.
- Solution: Locate and Remove Old Executables
 - Before installing the new version, manually delete the old MOPAC.exe or MOPAC2016.exe file.
 - Try to run MOPAC from the command line. If it still runs, you have multiple old copies.

- Search your entire system for all instances of the MOPAC executable and delete them.
- Once you have confirmed that no old versions of MOPAC will run, proceed with the new installation.

Problem 3: The license key is not being recognized (for older MOPAC versions).

- Cause: The license file is not in the correct location or the environment variable is not set.
- Solution 1: Place the license file in the MOPAC directory.
 - Ensure your license file (e.g., password for MOPAC2016) is located in the same folder as the MOPAC executable.
- Solution 2: Use an Environment Variable.
 - If you have installed MOPAC in a custom location, you need to set the MOPAC_LICENSE environment variable to point to the folder containing the license file.
 - To set the environment variable:
 - Search for "Environment Variables" in the Start Menu and open "Edit the system environment variables".
 - Click on "Environment Variables...".
 - Under "System variables", click "New...".
 - For "Variable name", enter MOPAC_LICENSE.
 - For "Variable value", enter the full path to your MOPAC installation directory.
 - Click "OK" on all windows.

Linux Installation Issues

Problem 1: Error message "error while loading shared libraries: libiomp5.so: cannot open shared object file: No such file or directory".

- Cause: A required Intel OpenMP runtime library is missing or not in the system's library path.
- Solution: Add the library to the shared library path.
 - The libiomp5.so library is usually included with the MOPAC download.
 - You need to add the location of this library to your LD_LIBRARY_PATH environment variable.
 - Add the following line to your .bashrc or .zshrc file (replace /path/to/mopac with your actual MOPAC installation directory):
 - Then, run source ~/.bashrc or source ~/.zshrc to apply the changes.

Problem 2: MOPAC fails to install or run on CentOS/RedHat with messages about missing libraries.

- Cause: Some Linux distributions, like older versions of CentOS, do not install 32-bit libraries by default, which may be required by some MOPAC builds.
- Solution: Install 32-bit compatibility libraries.
 - Open a terminal.
 - Run the following command to install the necessary 32-bit libraries:
 - This will install the required libraries in the /lib directory.

Problem 3: "FATAL: kernel too old, Segmentation fault" error on Linux.

- Cause: The version of your Linux operating system is outdated and not supported by the MOPAC executable.
- Solution: Update your operating system or use a virtual machine.
 - It is recommended to update your Linux distribution to a more recent version.

- Alternatively, you can create a virtual machine running a newer, supported Linux distribution.

Experimental Protocols

Protocol 1: Verifying a MOPAC Installation

This protocol outlines the steps to perform a simple test calculation to verify that MOPAC is installed and functioning correctly.

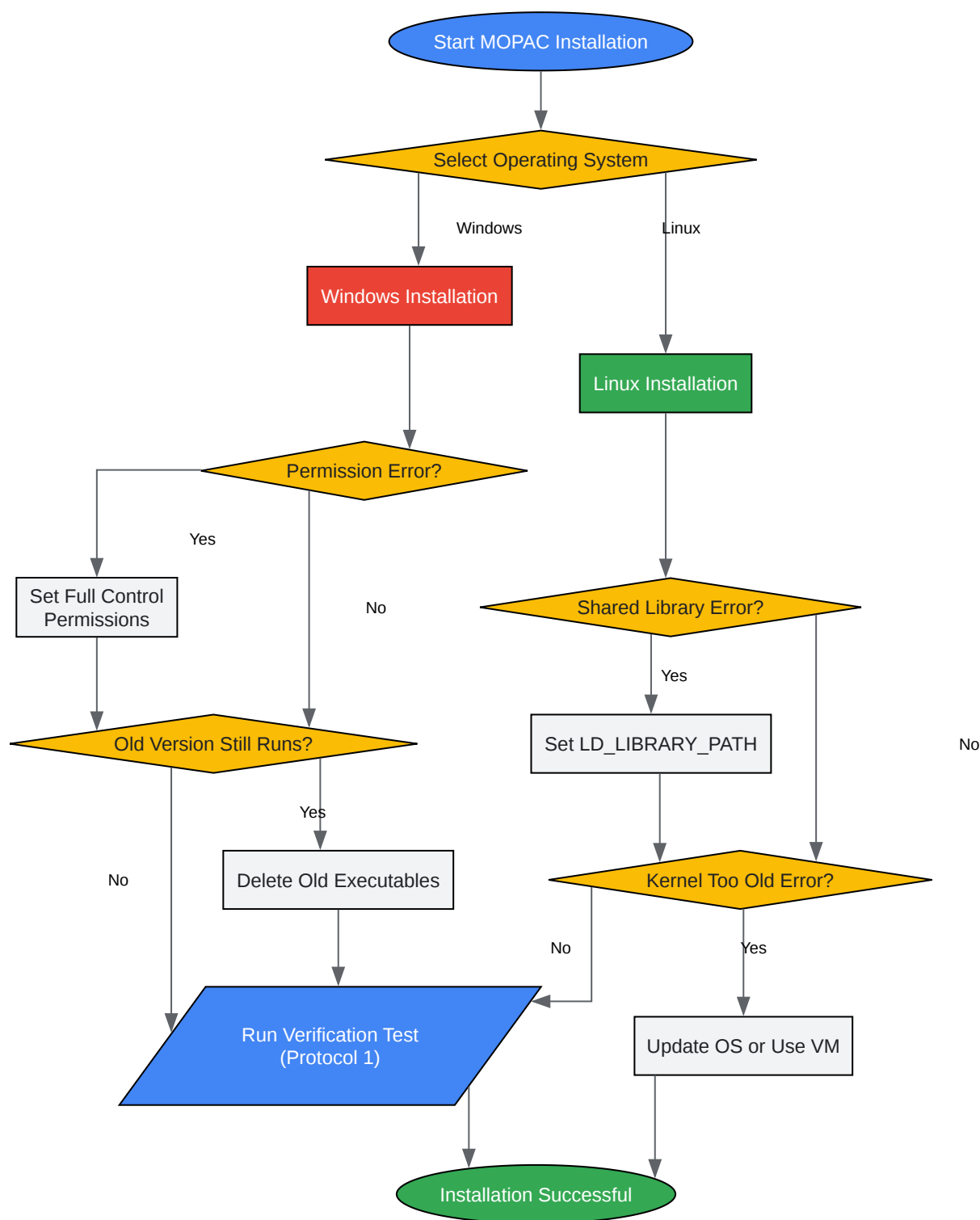
- Create an input file:
 - Open a text editor.
 - Copy and paste the following data set for a geometry optimization of formic acid into the editor:
 - Save the file as formic_acid.mop.
- Run the MOPAC calculation:
 - Windows: Drag and drop the formic_acid.mop file onto the MOPAC2016.exe icon, or run from the command prompt: MOPAC2016.exe formic_acid.mop.
 - Linux: In the terminal, navigate to the directory where you saved the file and run: `./MOPAC2016.exe formic_acid.mop` (adjust the executable name as needed).
- Verify the output:
 - Upon successful completion, MOPAC will generate several output files, including formic_acid.out and formic_acid.arc.
 - Open the .out file and check for the final heat of formation and geometric parameters to ensure the calculation ran as expected.

Data Presentation

Linux Distribution	Required glibc Version
CentOS 5	glibc-2.5
CentOS 6	glibc-2.12
CentOS 7	glibc-2.17

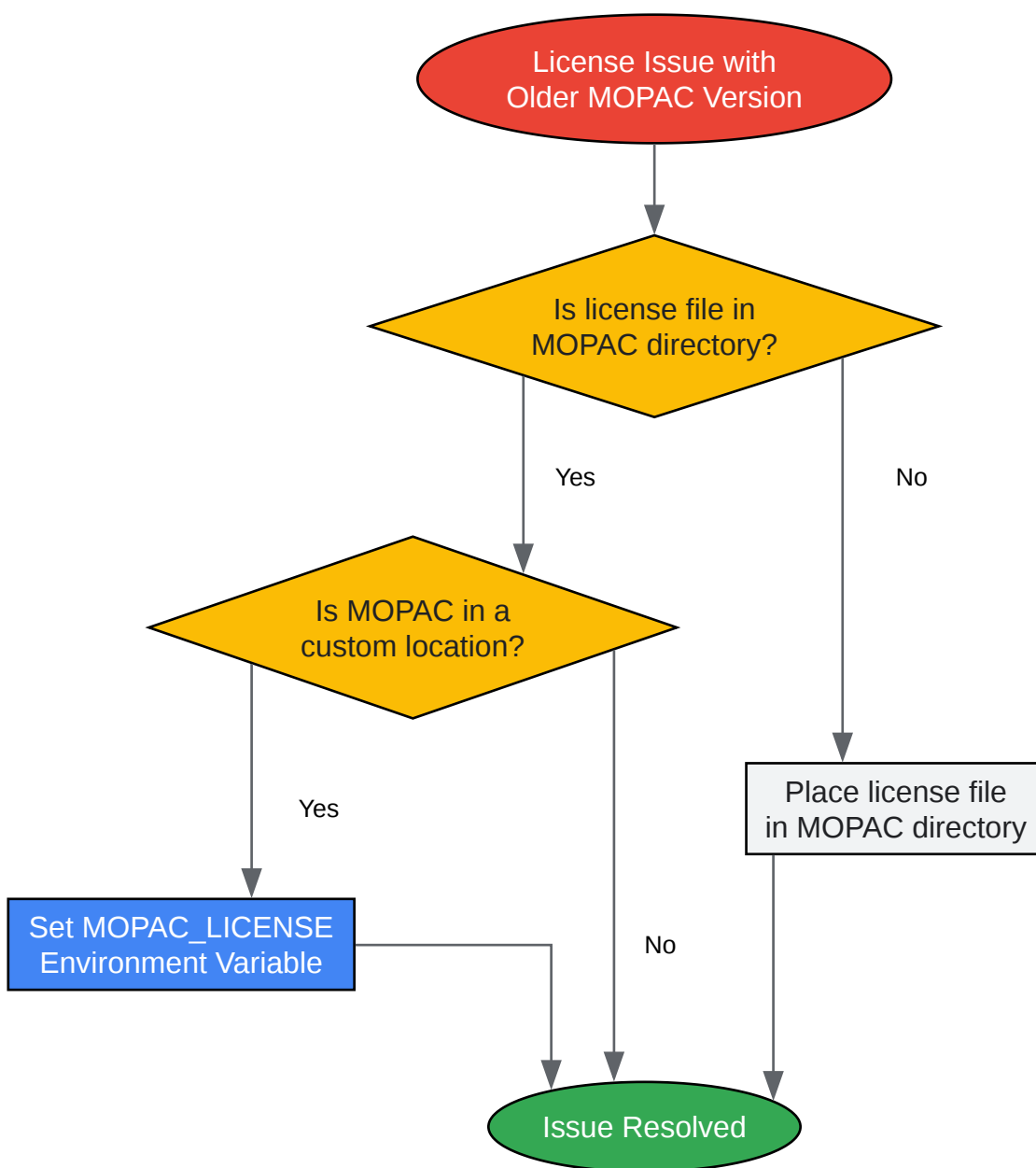
Table 1: Required glibc versions for different CentOS releases when running certain MOPAC builds.

Visualizations



[Click to download full resolution via product page](#)

Caption: MOPAC Installation Troubleshooting Flowchart.



[Click to download full resolution via product page](#)

Caption: Troubleshooting MOPAC License Issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GitHub - openmopac/mopac: Molecular Orbital PACkage [github.com]
- 2. Releases · openmopac/mopac · GitHub [github.com]
- 3. openmopac.net [openmopac.net]
- 4. support.revvitysignals.com [support.revvitysignals.com]
- To cite this document: BenchChem. [MOPAC installation problems on Windows/Linux]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609853#mopac-installation-problems-on-windows-linux]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com